Adlupulone

描述

Research Context and Significance in Natural Product Chemistry

Adlupulone's presence in hops places it within a broader research context in natural product chemistry, a field crucial for drug discovery due to the vast chemical diversity and biological relevance of natural compounds frontiersin.orguq.edu.auresearchgate.netnih.gov. Hops are a significant source of secondary metabolites, including bitter acids, prenylflavonoids, and essential oils, which have garnered increasing interest beyond their traditional use in brewing for their potential pharmaceutical applications nih.govmmsl.czresearchgate.netresearchgate.net.

Metabolomics, particularly using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), is extensively applied to profile and understand the complex chemical composition of hops, including the bitter acids researchgate.net. This allows for the identification and quantification of various metabolites, providing insights into plant function and crop quality scielo.org.zanih.govresearchgate.netcuny.edu.

Specific research findings highlight the significance of this compound:

Isolated n-adlupulone has demonstrated strong radical scavenging activity (RSA), comparable to ascorbic acid, indicating its potential as an antioxidant researchgate.net.

In in vitro cell culture assays, β-acids, including this compound, have shown to be more effective than α-acids in inhibiting the growth of certain cancer cell lines (e.g., PC3 and HT29) nih.gov. This suggests a potential role for this compound in health-related applications, contributing to the growing interest in hop-based natural health products researchgate.net.

The ongoing research into this compound and other hop constituents aims to leverage their unique chemical properties for various applications, underscoring their importance in natural product chemistry and their potential for future therapeutic developments mmsl.cz.

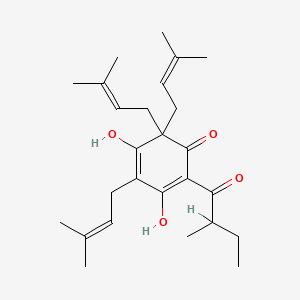

Structure

2D Structure

3D Structure

属性

CAS 编号 |

28374-71-2 |

|---|---|

分子式 |

C26H38O4 |

分子量 |

414.6 g/mol |

IUPAC 名称 |

5-hydroxy-4-(2-methylbutanoyl)-2,6,6-tris(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19-20,30H,9,11,14-15H2,1-8H3 |

InChI 键 |

CSCIKLUIKMEJJX-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O |

规范 SMILES |

CCC(C)C(=O)C1=C(C(C(=O)C(C1=O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Adlupulone; |

产品来源 |

United States |

Biosynthesis Pathways and Enzymatic Mechanisms of Adlupulone

Precursor Derivation from Branched-Chain Amino Acids

The foundational acyl side-chains of hop bitter acids, including Adlupulone, are derived from branched-chain amino acids (BCAAs). This process involves their degradation and subsequent conversion into specific acyl-CoA thioesters. researchgate.netnih.gov

Isoleucine serves as the specific precursor for the acyl side-chain of this compound. researchgate.net Through a series of catabolic reactions, isoleucine is converted into its corresponding acyl-CoA thioester, specifically 2-methylbutanoyl-CoA. researchgate.netnih.gov This branched-chain acyl-CoA is then incorporated into the growing polyketide chain during this compound synthesis. researchgate.netnih.gov Research indicates that branched-chain acyl-CoAs are present at higher levels in lupulin glands compared to leaves and cones, highlighting the importance of these compounds as direct precursors in bitter acid synthesis. nih.gov

While isoleucine directly provides the acyl side-chain for this compound, the biosynthesis of isoleucine itself, along with other branched-chain amino acids like valine and leucine (B10760876), is linked to pyruvate-derived pathways. nih.gov In plants, BCAAs are synthesized, unlike in animals. nih.gov The carbons in valine and leucine are derived from pyruvate (B1213749), a readily available end-product of glycolysis. nih.gov Although isoleucine's carbons are derived from threonine, the broader metabolic network often links these pathways, as pyruvate can contribute to the synthesis of various amino acids, including those that ultimately lead to isoleucine. nih.gov Transcripts encoding enzymes of BCAA metabolism are significantly abundant in lupulin glands, indicating active BCAA biosynthesis and degradation within these specialized cells to supply precursors for bitter acid production. nih.gov

Key Enzymatic Steps and Gene Expression in this compound Formation

The formation of this compound involves several critical enzymatic steps, including the synthesis of the core acylphloroglucinol structure and subsequent prenylation.

Valerophenone (B195941) Synthase (VPS) plays a crucial role in the initial stages of this compound biosynthesis. This enzyme is responsible for synthesizing the 6-carbon ring structure, the acylphloroglucinol core, from malonyl-CoA. frontiersin.orgamazonaws.com The gene expression of HlVPS is significantly upregulated in lupulin glands, demonstrating its central role in the production of these specialized hop metabolites. d-nb.info

Prenylation, the addition of prenyl groups to the acylphloroglucinol core, is a defining step in the biosynthesis of this compound and other hop bitter acids. This process is primarily catalyzed by specific prenyltransferases. frontiersin.orgd-nb.info Two key membrane-associated prenyltransferases, HlPT1L and HlPT2, are involved in this process. d-nb.infotandfonline.comresearchgate.net HlPT1L catalyzes the first prenylation step, while HlPT2 is responsible for the subsequent two prenylation steps. d-nb.info In the context of beta bitter acids such as this compound, HlPT2 catalyzes the second and third prenylation steps, leading to the fully prenylated structure. d-nb.info These enzymes form a functional heterocomplex. d-nb.inforesearchgate.net The expression of HlPT1L and HlPT2 genes is highly upregulated in lupulin glands, underscoring their importance in bitter acid formation. d-nb.info

The biosynthesis of this compound primarily occurs within the lupulin glands of the hop plant, which are specialized glandular trichomes. researchgate.netd-nb.info Within these cells, specific enzymatic steps are localized to distinct subcellular compartments. The prenyltransferases HlPT1L and HlPT2, crucial for the prenylation steps, are localized to plastids, specifically chloroplasts, where they function as a membrane-bound complex. d-nb.infotandfonline.comresearchgate.net Furthermore, branched-chain aminotransferases (BCATs), which are involved in the metabolism of branched-chain amino acid precursors, exhibit differential localization: HlBCAT1 is found in mitochondria and is associated with BCAA catabolism, while HlBCAT2 is a plastidial enzyme likely involved in BCAA biosynthesis. nih.gov This compartmentalization ensures efficient channeling of precursors and coordinated enzymatic reactions for this compound synthesis.

Data Tables

Table 1: Key Enzymes and Their Roles in this compound Biosynthesis

| Enzyme Name | Primary Function in this compound Biosynthesis | Subcellular Localization |

| Valerophenone Synthase (VPS) | Synthesizes the 6-carbon acylphloroglucinol core from malonyl-CoA. frontiersin.orgamazonaws.com | Not explicitly stated for VPS, but likely in cytoplasm where polyketide synthesis often initiates. |

| HlPT1L (Prenyltransferase) | Catalyzes the first prenylation step of the acylphloroglucinol core. d-nb.info | Plastids (Chloroplasts) d-nb.infotandfonline.comresearchgate.net |

| HlPT2 (Prenyltransferase) | Catalyzes the second and third prenylation steps, leading to beta bitter acids like this compound. d-nb.info | Plastids (Chloroplasts) d-nb.infotandfonline.comresearchgate.net |

| HlBCAT1 (Branched-Chain Aminotransferase) | Involved in branched-chain amino acid catabolism. nih.gov | Mitochondria nih.gov |

| HlBCAT2 (Branched-Chain Aminotransferase) | Involved in branched-chain amino acid biosynthesis. nih.gov | Plastids nih.gov |

Table 2: Precursors and Their Derivation in this compound Biosynthesis

| Precursor Name | Derivation Pathway | Role in this compound Biosynthesis |

| Isoleucine | Branched-chain amino acid metabolism. researchgate.net | Specific amino acid precursor for the 2-methylbutanoyl acyl side-chain. researchgate.netnih.gov |

| 2-Methylbutanoyl-CoA | Derived from isoleucine via acyl-CoA thioester formation. researchgate.netnih.gov | Direct acyl-CoA precursor for the acyl side-chain. researchgate.net |

| Malonyl-CoA | Involved in polyketide synthesis. frontiersin.orgamazonaws.com | Provides the building blocks for the 6-carbon acylphloroglucinol ring. frontiersin.orgamazonaws.com |

| C5 Prenyl Diphosphates (e.g., DMAPP, IPP) | Methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov | Provide the prenyl groups for the prenylation steps. nih.gov |

| Pyruvate | Glycolysis; contributes to BCAA synthesis. nih.gov | Indirectly involved as a precursor for the synthesis of branched-chain amino acids, including those leading to isoleucine. nih.gov |

Regulation of this compound Biosynthesis

The accumulation and composition of bitter acids, including this compound, in hop cones are influenced by a combination of genetic and environmental factors. nih.govresearchgate.net The intricate regulation of their biosynthetic pathways involves the modulation of gene expression and metabolite levels in response to various cues.

Influence of Environmental Factors on Gene Expression and Metabolite Levels

A key enzyme in bitter acid production, valerophenone synthase (VPS), has shown significant reductions in its expression levels under various stress treatments. This suggests that the susceptibility of the VPS gene and/or its regulatory elements to stress may partly account for observed declines in bitter acid content. researchgate.net While nitrogen fertilization generally increases hop yield, an inverse relationship has been observed with alpha acid content, where higher nitrogen doses correlate with decreased alpha acid levels. mdpi.com Although gene expression in hop cones for bitter acid synthesis was generally found to be independent of nitrogen fertilization levels in one study, nitrogen can broadly influence gene expression in plants. mdpi.com

Table 1: Influence of Environmental Stress on Gene Expression and Bitter Acid Content

| Environmental Factor | Impact on Gene Expression (e.g., VPS) | Impact on Bitter Acid Content | Reference |

| High Temperature | Significant reduction | Decline | researchgate.net |

| Low-Water Stress | Significant reduction | Decline | researchgate.net |

| Combined Stress | Significant reduction | Decline | researchgate.net |

| High Nitrogen Dose | Varied; generally independent | Decreased (for alpha acids) | mdpi.com |

Transcriptomic Analysis of Biosynthetic Pathways in Hop Glands

Transcriptomic analyses have been instrumental in elucidating the genetic underpinnings of bitter acid biosynthesis within hop lupulin glands. These studies provide comprehensive insights into the differential gene expression patterns across various hop tissues and cultivars. nih.govresearchgate.netmdpi.comresearchgate.net

Key findings from transcriptomic research include:

Gland-Specific Expression: Transcripts encoding enzymes involved in branched-chain amino acid (BCAA) metabolism, the methyl-D-erythritol 4-phosphate (MEP) pathway, and the shikimate pathway exhibit significantly higher expression levels in lupulin glands compared to other tissues like leaves and bracts. nih.govresearchgate.netresearchgate.net This indicates that the biosynthesis of precursors for bitter acids is highly active within these specialized glandular structures. nih.govresearchgate.net

Precursor Pathways: Both the MEP and BCAA pathways are highly expressed in lupulin glands, alongside genes necessary for the remobilization of carbon from sucrose. nih.govresearchgate.net The plastidial enzyme HlBCAT2 is involved in BCAA biosynthesis within lupulin glands, while the mitochondrial enzyme HlBCAT1 initiates BCAA degradation, leading to branched-chain acyl-CoAs, which are precursors for bitter acids. nih.govresearchgate.net

Transcription Factors: Several transcription factors (TFs) have been identified as potential regulators of bitter acid biosynthesis in glands. nih.govresearchgate.net In bitter hop cultivars, an upregulation of humulone (B191422) synthase genes, crucial for alpha bitter acid biosynthesis, has been observed, contributing to their higher accumulation. nih.govresearchgate.net Similarly, a range of transcription factors, including HlETC1, HlMYB61, HlMYB5 (from the MYB family), HlGLABRA2, HlCYCB2–4, HlZFP8, and HlYABBY1, are more highly expressed in bitter hop cultivars. nih.govresearchgate.net These TFs may play a role in the increased density of lupulin glands observed in these cultivars, thereby indirectly influencing bitter acid content. nih.govresearchgate.net

Table 2: Key Genes and Pathways in this compound Biosynthesis and Regulation

| Pathway/Gene Category | Specific Genes/Enzymes | Tissue Specificity | Role in Biosynthesis/Regulation | Reference |

| Precursor Pathways | BCAA metabolism enzymes | Lupulin glands (high expression) | Supply acyl-CoA precursors from isoleucine | nih.govresearchgate.netresearchgate.netresearchgate.net |

| MEP pathway enzymes | Lupulin glands (high expression) | Supply C5 prenyl diphosphates | nih.govresearchgate.netresearchgate.net | |

| HlBCAT2 | Plastidial, Lupulin glands | Catalyzes final step in BCAA biosynthesis | nih.govresearchgate.netnih.gov | |

| HlBCAT1 | Mitochondrial, Lupulin glands | Initiates BCAA degradation | nih.govresearchgate.netnih.gov | |

| Bitter Acid Synthesis | Valerophenone Synthase (VPS) | Lupulin glands | Involved in initial steps of phlorisovalerophenone (B41633) synthesis | nih.govresearchgate.netresearchgate.net |

| Prenyltransferase 1 (PT1) | Lupulin glands | Involved in prenylation | nih.govresearchgate.net | |

| Prenyltransferase 2 (PT2) | Lupulin glands | Involved in prenylation | nih.govresearchgate.net | |

| Regulatory Factors | HlETC1, HlMYB61, HlMYB5, HlGLABRA2, HlCYCB2–4, HlZFP8, HlYABBY1 | Lupulin glands (higher expression in bitter hops) | Transcription factors influencing gland density and bitter acid content | nih.govresearchgate.net |

Advanced Analytical and Quantification Methodologies for Adlupulone Research

Metabolomics and Chemotyping Approaches

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, coupled with chemotyping, provides powerful tools for characterizing the chemical diversity of hops and pinpointing the presence and relative abundance of adlupulone.

Metabolome profiling and fingerprinting are crucial for elucidating the rich chemical composition of hop inflorescences, which contain a wide array of volatile and non-volatile compounds, including this compound mdpi.com. Techniques such as Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) are extensively employed for characterizing both volatile and non-volatile profiles of dried hop inflorescences mdpi.com. For instance, UPLC (Ultra Performance Liquid Chromatography) analyses have been instrumental in detecting and identifying numerous non-volatile compounds in hop cultivars, with this compound being identified as a principal compound in varieties like Chinook and Cascade mdpi.com. In Chinook, this compound constituted 21.6% of the bitter acids, while in Cascade, it was 19.7% mdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and Heteronuclear Single Quantum Coherence (HSQC) experiments, also serves as a powerful tool for identifying and quantifying secondary metabolites like this compound in complex plant extracts nih.govunimi.itresearchgate.net. While 1H-NMR signals for this compound may sometimes overlap with other major proton signals, HSQC experiments can provide unique cross-peaks for its identification nih.govresearchgate.net. Metabolome profiling can identify a vast number of metabolites; for example, one study associated 33 metabolites, including this compound, with antibacterial activity out of 1826 detected features in hop extracts researchgate.net.

Chromatographic fingerprinting, often combined with GC-MS, is utilized to characterize and differentiate various hop varieties based on their unique volatile chemical profiles, offering insights into their quality and specific characteristics univpm.it. LC-MS, especially in reversed-phase mode, is considered a highly suitable and informative tool for the separation and detection of hop bitter compounds, including this compound, particularly in untargeted metabolomics studies nih.gov. A key development in this area has been the creation of one-pot extraction methods that are compatible with both MS and NMR measurements, thereby minimizing variations due to different extraction protocols researchgate.net.

Here's an example of this compound content in hop cultivars:

| Hop Cultivar | This compound Content (% of bitter acids) mdpi.com |

| Chinook | 21.6 |

| Cascade | 19.7 |

Molecular networking has emerged as an indispensable bioinformatics tool for visualizing and annotating non-targeted mass spectrometry (MS) data, particularly in metabolomics researchgate.netboku.ac.atwur.nl. This technique operates on the principle that molecules with similar structural makeups will exhibit comparable MS/MS fragmentation patterns boku.ac.at. By comparing the fragmentation behavior of metabolites, molecular networking connects related molecules based on their spectral similarity, forming "molecular families" boku.ac.atwur.nl. This allows for the identification of structurally analogous compounds that may differ by simple transformations such as glycosylation, alkylation, or oxidation/reduction wur.nl.

The application of molecular networking to hop metabolomics has proven highly effective. For instance, a metabolomic analysis of hop cones utilizing this method led to the identification of 34 compounds, including eight previously undescribed in hops and one entirely new to scientific literature researchgate.net. Feature-based molecular networking (FBMN) is a more advanced approach that pairs fragments to their features by considering chromatographic behavior, which can further enhance the separation of isomers and provide a more complete picture of the molecules present in a sample boku.ac.atwur.nl. This reduction in redundancy within the molecular network simplifies the discovery of structurally related compounds, making it easier to identify this compound and its various derivatives or related bitter acids within the complex hop matrix wur.nl.

The immense volume and complexity of data generated by untargeted metabolomics necessitate the rigorous application of chemometric and statistical analysis animbiosci.orgmetabolomics.sebioinformaticsreview.com. These analytical tools are crucial for extracting meaningful information, identifying patterns, and differentiating samples based on their metabolite profiles animbiosci.orgmetabolomics.se.

Principal Component Analysis (PCA) is a foundational chemometric tool, often serving as the initial step in multivariate data analysis mdpi.commetabolomics.se. PCA provides a rapid overview of the systematic variation within the data and is effective in describing the distribution of experimental samples in a high-dimensional feature space nih.govmetabolomics.se. In hop research, PCA has been successfully applied to differentiate between hop cultivars based on their volatile and non-volatile metabolic compositions mdpi.com. This compound, alongside other compounds like humulene (B1216466) and β-caryophyllene, has been identified as a key metabolite contributing to the divergence between hop cultivars such as Chinook and Cascade mdpi.com.

Beyond exploratory analysis, supervised discriminant analysis methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), are commonly employed in metabolic fingerprinting experiments mdpi.commetabolomics.se. PLS-DA enhances class separation, simplifies interpretation, and aids in the identification of potential biomarkers metabolomics.se. For example, PLS-DA has been used to identify the top 10 most important metabolite features responsible for variations between hop cultivars mdpi.com.

Chemometric analysis, combined with LC-MS, can identify potential biomarkers and differentiate samples based on their metabolite patterns, proving effective in various food authentication studies animbiosci.org. Statistical analyses are typically performed using specialized software like RStudio and GraphPad Prism nih.govresearchgate.net. Furthermore, NMR metabolomic data, including the quantification of this compound and other bitter acids, can be subjected to univariate or multivariate approaches, with PCA being used to discern differences among cultivars based on ratios like α:β-acids and cohumulone (B117531) content unimi.it.

Method Validation and Comparability Studies

Method validation is a critical step in ensuring the reliability, accuracy, and consistency of analytical results for the quantification of this compound and other hop bitter acids journal-of-agroalimentary.roresearchgate.netjournal-of-agroalimentary.ro. Key validation parameters typically assessed include specificity, linearity, precision (repeatability), and accuracy journal-of-agroalimentary.roresearchgate.net.

High-Performance Liquid Chromatography (HPLC) methods for determining alpha and beta acid composition in hops are widely validated, often through interlaboratory studies, and are recommended by authoritative bodies such as the European Brewery Convention (EBC) journal-of-agroalimentary.roresearchgate.netjournal-of-agroalimentary.ro. These validated methods are essential for assuring the quality of results in analytical laboratories, which is crucial for trade relations and quality control in the brewing industry labrulez.com.

Comparability studies between different liquid chromatography techniques, such as traditional HPLC and Ultra-High Performance Liquid Chromatography (UHPLC), have highlighted the advancements in analytical capabilities labrulez.com. While traditional HPLC methods (e.g., Analytica EBC 7.7) might show co-elution of certain isomers, such as n-lupulone and this compound, UHPLC techniques offer superior separation properties, enabling the complete resolution of all six major bitter compounds labrulez.com. This improved separation contributes to a decrease in result uncertainty and ensures higher throughput labrulez.com.

The use of unified international calibration standards, such as International Calibration Extract (ICE) standards (e.g., ICE3, ICE2), is fundamental for achieving good reproducibility and accuracy across different laboratories and methods researchgate.netjournal-of-agroalimentary.rolabrulez.comunej.ac.id. These standards contain accurately determined concentrations of various hop acids, including cohumulone, humulone (B191422), adhumulone, colupulone (B1216029), lupulone (B1675512), and this compound, against which samples are calibrated researchgate.netlabrulez.comunej.ac.id.

Accuracy is often assessed through recovery coefficients, with reported values for HPLC methods reaching around 95% journal-of-agroalimentary.ro. Precision, typically expressed as Relative Standard Deviation (RSD), indicates the repeatability of measurements. High precision is demonstrated by low RSD values, with some methods reporting RSDs less than 1% for the quantification of this compound and other bitter acids unej.ac.idresearchgate.net. For instance, in one study quantifying hop acids in a Columbus hop sample, the mixture of lupulone and this compound was found to be 0.141 ± 0.002 mg/mL, with an RSD indicating high precision unej.ac.id.

Example of Quantification and Precision Data for Hop Acids (including this compound) in a Columbus Hop Sample:

| Compound Group | Concentration (mg/mL) unej.ac.id | RSD (%) (Implicitly < 5% for high precision) unej.ac.id |

| Cohumulone | 0.269 ± 0.001 | < 5 |

| Humulone + Adhumulone | 0.341 ± 0.016 | < 5 |

| Colupulone | 0.239 ± 0.001 | < 5 |

| Lupulone + this compound | 0.141 ± 0.002 | < 5 |

Molecular and Cellular Mechanisms of Adlupulone S Biological Activities Preclinical and in Vitro Studies

Anti-Inflammatory Mechanisms

Adlupulone's potential as an anti-inflammatory agent has been investigated through its interaction with key signaling pathways and mediators of inflammation.

Modulation of Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Pathways

The anti-inflammatory properties of this compound are, in part, attributed to its influence on enzymatic pathways responsible for producing pro-inflammatory mediators. Extracts from hops, which contain this compound, have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is inducibly expressed at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

While the inhibitory action on COX-2 is documented, the specific modulatory effects of this compound on the lipoxygenase (LOX) pathway are less clearly defined in the existing preclinical literature. The LOX pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators. Further research is required to fully characterize the interaction of this compound with LOX enzymes and the subsequent impact on leukotriene synthesis.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by inflammatory stimuli, it translocates to the nucleus and initiates the transcription of pro-inflammatory genes. Preclinical studies suggest that this compound may interfere with this process. By inhibiting the NF-κB signaling pathway, this compound can potentially suppress the expression of a wide array of inflammatory molecules, thereby contributing to its anti-inflammatory profile. The precise molecular targets of this compound within the NF-κB signaling cascade are a subject of ongoing investigation.

Regulation of Pro-Inflammatory Cytokine and Mediators Production (e.g., IL-1β, IL-6, TNF-α, iNOS, NO)

Consistent with its inhibitory effect on NF-κB, this compound has been observed to regulate the production of several key pro-inflammatory cytokines and mediators. These include:

Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α): These cytokines are central to the inflammatory process, promoting fever, activating immune cells, and inducing the production of other inflammatory mediators. This compound has been shown in preclinical models to reduce the production of these key cytokines.

Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): iNOS is an enzyme that produces large quantities of nitric oxide (NO), a signaling molecule that, in excess, contributes to inflammation and tissue damage. Studies have indicated that this compound can suppress the expression of iNOS, leading to a decrease in NO production.

Preclinical Anti-Inflammatory Effects of this compound

| Pathway/Mediator | Observed Effect of this compound | Mechanism |

|---|---|---|

| COX-2 | Inhibition | Reduced prostaglandin (B15479496) synthesis |

| NF-κB | Inhibition | Decreased transcription of pro-inflammatory genes |

| IL-1β, IL-6, TNF-α | Decreased Production | Suppression of key pro-inflammatory cytokine expression |

| iNOS, NO | Decreased Production | Inhibition of inducible nitric oxide synthase expression |

Anticancer Mechanisms (In Vitro and Preclinical Models)

In addition to its anti-inflammatory properties, this compound has demonstrated potential anticancer activity in various preclinical and in vitro models. A primary mechanism underlying this activity is the induction of programmed cell death, or apoptosis, in cancer cells.

Induction of Apoptosis Pathways

Apoptosis is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to trigger apoptotic pathways in cancer cells, leading to their demise.

The apoptotic process is executed by a family of proteases known as caspases. In vitro studies have revealed that this compound induces apoptosis through a caspase-dependent mechanism. Specifically, it has been shown to activate the following caspases:

Caspase-8: An initiator caspase that is typically activated in response to extrinsic apoptotic signals, such as the binding of death ligands to their receptors on the cell surface.

Caspase-9: An initiator caspase that is activated as part of the intrinsic apoptotic pathway, often in response to cellular stress and mitochondrial dysfunction.

Caspase-3: An executioner caspase that is activated by initiator caspases (like caspase-8 and -9) and is responsible for cleaving a broad range of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

The activation of both initiator caspases (8 and 9) suggests that this compound may trigger apoptosis through both the extrinsic and intrinsic pathways, leading to the activation of the common executioner caspase-3 and subsequent cell death.

This compound-Induced Caspase Activation in Cancer Cells (In Vitro)

| Caspase | Role in Apoptosis | Observed Effect of this compound |

|---|---|---|

| Caspase-8 | Initiator (Extrinsic Pathway) | Activation |

| Caspase-9 | Initiator (Intrinsic Pathway) | Activation |

| Caspase-3 | Executioner | Activation |

Modulation of Autophagy Pathways

Preclinical investigations into lupulone (B1675512) derivatives have revealed their capacity to modulate autophagy in cancer cells. nih.gov The treatment of prostate cancer cells with these compounds leads to an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3I) to its lipidated, autophagosome-associated form (LC3II). nih.govnih.gov This LC3I to LC3II conversion is a widely recognized marker for the induction of autophagy. nih.gov Furthermore, these studies have identified that treatment with lupulone increases the expression of Atg4β, a cysteine protease that plays a crucial role in the regulation of autophagy. nih.govnih.gov

The cellular response to lupulone derivatives involves a complex interplay between apoptosis and autophagy. nih.gov Studies have demonstrated a negative crosstalk between these two pathways in prostate cancer cells treated with these compounds. nih.govnih.gov When apoptosis was blocked using a pan-caspase inhibitor, an increase in the levels of autophagy was observed. nih.govnih.gov Conversely, when the autophagy-related protein Atg4β was silenced using siRNA, it resulted in elevated levels of apoptosis. nih.govnih.gov This suggests that in this context, lupulone derivatives initiate apoptosis as a primary cell-killing pathway, while autophagy appears to function as a protective mechanism against cell death. nih.govnih.gov

Cellular Signaling Pathway Interventions

The biological activities of beta-acids, including lupulone and its congeners like this compound, are linked to their ability to intervene in key cellular signaling pathways. The anticancer activity of lupulone is mediated in part by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling pathways. medkoo.com Research has also indicated that the antiproliferative action of bitter acids targets several cellular pathways, including ERK1/2 (extracellular signal-regulated kinase) phosphorylation and the regulation of AP-1 (activator protein-1) activity. encyclopedia.pub Specifically, beta-acids have been noted to be more active than alpha-acids in targeting these pathways. encyclopedia.pub Furthermore, humulone (B191422), a related hop compound, has been shown to inhibit the activation of the MAPK (mitogen-activated protein kinase) pathway. nih.gov

Antimicrobial Mechanisms

Inhibition of Bacterial Growth Against Specific Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Lactobacillus acidophilus)

This compound is a significant contributor to the antimicrobial properties of hop extracts, particularly against Gram-positive bacteria. pharmacologydiscoveryservices.com The primary mechanism of action for beta-acids involves disrupting the bacterial cell membrane, which increases its permeability and ultimately leads to cell lysis. medkoo.com

Bacillus subtilis Activity-guided fractionation of hop extracts has specifically identified this compound as one of the most potent antibacterial components against Bacillus subtilis. In these analyses, this compound exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL.

Staphylococcus aureus Hop extracts demonstrate significant antimicrobial activity against Staphylococcus aureus, and this effect is strongly correlated with the concentration of beta-acids, including this compound. pharmacologydiscoveryservices.com Studies have shown that hop extracts with lower MIC values (below 20 µg/mL) contain significantly higher amounts of compounds like colupulone (B1216029) and n+this compound. pharmacologydiscoveryservices.com The antimicrobial activity extends to methicillin-resistant S. aureus (MRSA) strains. emanresearch.org

Lactobacillus acidophilus While highly effective against certain pathogenic bacteria, hop extracts generally show a weaker antimicrobial effect against Lactobacillus acidophilus. This differential activity is important in contexts where preserving beneficial microflora is desirable. The MIC and Minimum Bactericidal Concentration (MBC) values for hydroacetonic hop extracts from various genotypes have been determined, illustrating this varied efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Various Hop Extracts

| Hop Genotype | Target Strain | Average MIC (μg/mL) | Average MBC (μg/mL) |

| Styrian Dragon | Staphylococcus aureus | 9.8 | 15.6 |

| Styrian Wolf | Staphylococcus aureus | 15.6 | 31.3 |

| Aurora | Staphylococcus aureus | 15.6 | 31.3 |

| Styrian Dragon | Lactobacillus acidophilus | 78.1 | 156.3 |

| Styrian Wolf | Lactobacillus acidophilus | 156.3 | 312.5 |

| Aurora | Lactobacillus acidophilus | 156.3 | 312.5 |

Proposed Mechanisms of Action (e.g., Ionophore-like Properties)

Preclinical research into the antimicrobial mechanisms of this compound, a member of the β-acid family of compounds found in hops (Humulus lupulus L.), points towards its function as an ionophore. Ionophores are lipid-soluble molecules that transport ions across cell membranes, disrupting the crucial transmembrane ion gradients necessary for microbial survival. This disruption leads to a cascade of events that ultimately results in cell death.

The proposed ionophoric action of β-acids like this compound is linked to their chemical structure. These compounds act as proton ionophores, capable of transporting protons across the bacterial cell membrane. This action dissipates the proton motive force, which is essential for vital cellular processes such as ATP synthesis and nutrient transport. The antibacterial action of hop-derived acids as proton ionophores has been confirmed through experiments using bilayer lipid membranes. youtube.com Biologically active substances in hop cones, including the lupulone family, inhibit the activity of Gram-positive bacteria through reactions analogous to those caused by ionophore antibiotics. mdpi.com

The structure of this compound, featuring isopentenyl side chains, increases its hydrophobicity. This property enhances its solubility within the lipid bilayer of bacterial membranes, facilitating its disruptive ion transport activity. The mechanism is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative organisms. frontiersin.org This selective action explains the observed spectrum of this compound's antimicrobial effects.

Correlation of Compound Concentration with Antimicrobial Potency (MIC/MBC)

The antimicrobial potency of this compound is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Studies have demonstrated a direct and potent correlation between the concentration of this compound and its antimicrobial efficacy, particularly against Gram-positive bacteria. In activity-guided fractionation of hop extracts, this compound and its analogue lupulone exhibited the highest antibacterial activity against Bacillus subtilis, with a potent MIC value of 0.98 µg/mL. nutraingredients.comresearchgate.nethemorella.pl

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Bacillus subtilis | 0.98 | nutraingredients.comresearchgate.nethemorella.pl |

| Lupulones (class) | Gram-positive bacteria (general) | 1.6 - 12.5 | frontiersin.org |

Antioxidant Mechanisms

This compound, as a constituent of the lupulone (β-acid) fraction of hops, contributes to the antioxidant profile of the plant. Its mechanisms of action are multifaceted, involving direct interaction with free radicals and potential modulation of the cellular antioxidant defense systems.

The chemical structure of lupulones, including this compound, endows them with the ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). This direct free radical scavenging is a key component of their antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to quantify this activity, with results often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals).

In comparative studies of hop bitter acids, the β-acid fraction, which includes this compound, demonstrated significant radical scavenging activity. hemorella.pl While α-acids showed slightly stronger activity, the β-acids were also potent, confirming their role as effective antioxidants. hemorella.pl It has been suggested that the 5-hydroxyl group on the bitter acid structure is a crucial active site for this radical scavenging capability. mdpi.com

| Compound Class | Assay | IC50 Value | Reference |

|---|---|---|---|

| β-acids (Lupulones) | DPPH-RSA | 0.96 mg/mL | hemorella.pl |

Beyond direct scavenging, another potential antioxidant mechanism is the modulation of endogenous antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the primary cellular defense against oxidative stress. SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. scielo.br

While studies on isolated this compound are limited, research on hop extracts containing β-acids suggests a role in modulating these enzymatic pathways. In preclinical models, certain hop extracts have been shown to improve SOD and CAT activity. mdpi.com One study on HT22 neuronal cells demonstrated that a hop mixture increased the expression of superoxide dismutase-1, catalase, and glutathione peroxidase-1 in response to oxidative stress. nih.gov Furthermore, a hop extract was found to increase the expression of several antioxidant-related proteins, including SOD-2, in osteoblasts. youtube.com These findings suggest that this compound may contribute to antioxidant effects not only by direct scavenging but also by upregulating the cellular enzymatic defense system.

The antioxidant capacity of this compound and related hop compounds is further evaluated using various in vitro assays, such as the Oxygen Radical Absorbance Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assays. The ORAC assay measures the capacity to quench peroxyl radicals, while the FRAP assay assesses the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net

Studies analyzing different hop genotypes have investigated the correlation between specific compound concentrations and the results of these antioxidant assays. One such study found a positive, albeit not statistically significant, correlation between the content of n+this compound and the antioxidant potential as measured by an intracellular antioxidant (IA) potential method. nih.gov However, the same study did not find a significant correlation between this compound and the results from FRAP and ORAC assays, suggesting that antioxidant activity is likely due to a complex interplay between multiple hop components rather than a single substance. nih.gov Other studies on various hop cultivars have reported a range of antioxidant activities using DPPH, ABTS, FRAP, and CUPRAC assays, underscoring the potent but variable antioxidant capacity of hop extracts. nih.gov

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| n+this compound | Intracellular Antioxidant (IA) Potential | Positive (not statistically significant) correlation with antioxidant potential. | nih.gov |

| n+this compound | FRAP | No statistically significant correlation observed. | nih.gov |

| n+this compound | ORAC | No statistically significant correlation observed. | nih.gov |

Neuroactive Mechanisms (In Vitro and Preclinical Models)

Emerging preclinical evidence indicates that this compound and other lupulones possess neuroactive properties, particularly antidepressant-like effects. In vitro studies have begun to elucidate the molecular mechanisms underlying these activities.

A significant finding is that this compound, along with co-lupulone and n-lupulone, activates the same cellular mechanism as hyperforin, the active antidepressant constituent of St. John's wort. nutraingredients.com This mechanism involves the activation of TRPC6 (Transient Receptor Potential Canonical 6), a type of cation channel. nutraingredients.com Research using neuronal-like PC12 cells has shown that β-bitter acids induce an influx of calcium ions (Ca²⁺) across the plasma membrane. nih.gov This activation of neuronal-like Ca²⁺ channels is considered a novel mechanism contributing to the antidepressant activity of hop-derived compounds. nih.gov

In addition to the TRPC6 pathway, other neuroactive mechanisms have been proposed for the lupulone class. Preclinical data suggests that the antidepressant effects of β-acids may also be mediated by their influence on the gamma-aminobutyric acid (GABA) neurotransmitter system. researchgate.netnih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key target for anxiolytic and sedative drugs. researchgate.net While direct modulation of GABA receptors by this compound is still under investigation, related hop compounds like humulone have been confirmed as positive allosteric modulators of GABAA receptors, suggesting a potential area of action for β-acids as well. nih.gov Furthermore, in vitro binding experiments have shown that hop extracts can interact with serotonin (B10506) (5-HT6) and melatonin (B1676174) (ML1) receptor subtypes, which are involved in mood regulation and circadian rhythms. researchgate.netnih.gov

Interaction with Specific GABAA Receptor Subtypes (e.g., α6β3δ)

The functional diversity of GABAA receptors is due to the variety of their subunit compositions. Different combinations of α, β, and γ or δ subunits result in receptors with distinct pharmacological properties and distributions within the brain. Research into the interaction of hops' alpha-acids with specific GABAA receptor subtypes has revealed a degree of selectivity.

Studies on humulone have shown that it can modulate various GABAA receptor subtypes. Notably, it has been demonstrated to potentiate GABA-induced currents in the highly abundant α1β3γ2 receptor subtype, which is known to play a significant role in mediating sedative effects. researchgate.netnih.gov

Furthermore, investigations into other receptor subtypes have revealed that humulone exhibits a higher potency for the α6β3δ subtype compared to α6β3γ2 and α6β3 subtypes. nih.gov The δ subunit-containing receptors are typically located extrasynaptically and are involved in tonic inhibition, a persistent form of neuronal inhibition. The enhanced potency of humulone at α6β3δ receptors suggests that its sedative effects may be, in part, mediated through the modulation of these extrasynaptic receptors. nih.govnih.gov

The following table details the interaction of humulone with specific GABAA receptor subtypes.

| Receptor Subtype | Effect of Humulone | Significance | Reference |

| α1β3γ2 | Potentiation of GABA-induced currents | Implicated in sedative effects | researchgate.netnih.gov |

| α6β3δ | Higher potency compared to other α6-containing subtypes | Suggests a role in modulating tonic inhibition | nih.govnih.gov |

Molecular Docking and Binding Site Prediction

Molecular docking studies are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, molecular docking has been used to predict their binding sites on the GABAA receptor.

For humulone, it has been established that its modulatory site is distinct from the classical benzodiazepine (B76468) binding site located at the α+/γ2− interface. nih.gov This is supported by findings that the modulatory effect of humulone is not blocked by flumazenil, an antagonist of the benzodiazepine site. nih.gov This suggests that this compound and its related alpha-acids likely interact with a novel allosteric binding site on the GABAA receptor.

Preclinical Pharmacokinetics and Biotransformation of Adlupulone Non Human Models

Absorption and Distribution Studies

Understanding how a compound is absorbed into the systemic circulation and distributed throughout the body is fundamental to predicting its efficacy and potential for off-target effects. A variety of in vitro, in vivo, and in silico models are employed to assess these parameters for novel compounds like adlupulone.

In Vitro Permeability and Intestinal Absorption Models

In vitro models are instrumental in the early stages of drug development for predicting the intestinal absorption of orally administered compounds. nih.govmdpi.comdiva-portal.org One of the most widely utilized models is the Caco-2 cell permeability assay. bioduro.combienta.netnih.govcreative-bioarray.comnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins. bienta.netnih.gov

Table 1: Representative Data from a Caco-2 Permeability Assay

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

| This compound (Hypothetical) | A -> B | 5.0 | 1.5 | Moderate |

| B -> A | 7.5 | |||

| Atenolol (Low Permeability Control) | A -> B | 0.5 | 1.2 | Low |

| B -> A | 0.6 | |||

| Propranolol (High Permeability Control) | A -> B | 20.0 | 1.1 | High |

| B -> A | 22.0 |

Note: The data for this compound is hypothetical and for illustrative purposes only, based on the expected properties of a lipophilic molecule.

In Vivo Animal Studies of Bioavailability and Tissue Distribution

In vivo studies in animal models, such as rats and mice, are essential for determining the oral bioavailability and tissue distribution of a compound. rbind.io These studies provide a more comprehensive understanding of the complex interplay of factors that influence a drug's fate in a living organism.

Oral bioavailability (F%) is a measure of the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. It is influenced by both absorption and first-pass metabolism. Tissue distribution studies reveal where the compound accumulates in the body, which can provide insights into its potential sites of action and toxicity. These studies typically involve administering the compound to animals and then measuring its concentration in plasma and various tissues at different time points.

While specific in vivo pharmacokinetic data for this compound is limited in the public domain, studies on other hop-derived prenylflavonoids, such as isoxanthohumol (B16456) (IXA), have shown that these compounds are distributed to several tissues and organs, including the liver, kidney, pancreas, lung, and spleen. researchgate.net

In Silico Modeling for ADME Prediction

In silico, or computational, models have become increasingly valuable in the early stages of drug discovery for predicting the ADME properties of new chemical entities. nih.govresearchgate.netpreprints.orgijprajournal.com These models utilize the chemical structure of a compound to predict its physicochemical properties and subsequent pharmacokinetic behavior. Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models are commonly employed. researchgate.net

For a compound like this compound, in silico tools can predict parameters such as aqueous solubility, lipophilicity (logP), and the potential for interactions with metabolic enzymes and transporters. nih.govresearchgate.netpreprints.orgijprajournal.com These predictions help to prioritize compounds for further experimental testing and can guide chemical modifications to improve their pharmacokinetic profiles. researchgate.net While these models are predictive and require experimental validation, they offer a rapid and cost-effective means of screening large numbers of compounds. researchgate.netijprajournal.com

Metabolism and Excretion Pathways

The biotransformation of a compound through metabolic processes is a key determinant of its duration of action and elimination from the body. These pathways are investigated to identify potential metabolites and the enzymes responsible for their formation.

Identification of Metabolites in Biological Matrices (e.g., bile, urine, microsomes)

The identification of metabolites is crucial for understanding the complete disposition of a drug. This is typically achieved by incubating the parent compound with biological matrices such as liver microsomes, hepatocytes, or by analyzing samples of bile and urine from animals that have been administered the compound. nih.govdoi.orgmdpi.comnih.gov Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are then used to detect and identify the metabolites. nih.govdoi.orgnih.gov

For hop-derived beta-acids like this compound, biotransformation can lead to the formation of various oxidation products. researchgate.net For instance, the in vitro metabolism of beta-acids has been shown to produce compounds such as hulupones. researchgate.net The mass fragmentation patterns of lupulones and adlupulones can be used to help identify these and other potential metabolites in biological samples.

Enzymatic Biotransformation: Role of Cytochrome P450 Enzymes and Glucuronidation

The biotransformation of xenobiotics is primarily carried out by a series of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I metabolism and UDP-glucuronosyltransferases (UGTs) being key enzymes in Phase II metabolism. nih.govnih.govyoutube.comyoutube.com

Cytochrome P450 Enzymes: The CYP enzymes are a large family of heme-containing monooxygenases that are predominantly found in the liver. nih.govyoutube.com They catalyze a variety of oxidative reactions, such as hydroxylation, which generally serve to make lipophilic compounds more polar and thus more readily excretable. nih.govyoutube.com Studies on other hop constituents have demonstrated their potential to interact with CYP enzymes. nih.gov It is therefore highly probable that this compound undergoes metabolism by one or more CYP isoforms. Identifying the specific CYPs involved is important for predicting potential drug-drug interactions.

Table 2: Key Enzymes in Drug Metabolism and their Relevance to this compound

| Enzyme Family | Phase of Metabolism | Primary Function | Potential Role in this compound Metabolism |

| Cytochrome P450 (CYP) | Phase I | Oxidation, reduction, hydrolysis to increase polarity | Hydroxylation of the acyl side chains and other parts of the this compound molecule |

| UDP-Glucuronosyltransferases (UGT) | Phase II | Conjugation with glucuronic acid to significantly increase water solubility | Glucuronidation of hydroxylated metabolites formed in Phase I |

Excretion Routes and Kinetics in Preclinical Animal Models

The excretion of this compound, a prominent β-acid found in hops, is a critical aspect of its pharmacokinetic profile, dictating its duration of action and potential for accumulation. However, detailed in vivo studies delineating the specific excretion routes and kinetics of this compound in preclinical animal models are notably scarce in publicly available scientific literature. Consequently, a comprehensive understanding must be extrapolated from the general behavior of hop bitter acids and related compounds.

Following administration, xenobiotics and their metabolites are primarily eliminated from the body through urine and feces, with minor routes including exhalation and secretion into sweat or milk. For lipophilic compounds like this compound, which have low aqueous solubility, biliary excretion into the feces is often the predominant pathway for both the parent compound and its metabolites.

While direct evidence for this compound is limited, research on other hop constituents provides some insight. For instance, studies on xanthohumol (B1683332), a prenylated flavonoid also from hops, have indicated that a significant portion of the administered dose is recovered in the feces of laboratory animals. This suggests that poor absorption from the gastrointestinal tract and/or extensive biliary excretion of metabolites are likely major routes of elimination for hop-derived compounds.

The biotransformation of this compound is expected to play a crucial role in its excretion. In vitro studies utilizing rabbit liver microsomes have demonstrated that β-acids, the class of compounds to which this compound belongs, undergo metabolism to form various products. These metabolic processes increase the water solubility of the parent compound, facilitating its excretion.

The primary metabolites of β-acids identified in these in vitro models include:

Hulupones: These are oxidative degradation products of β-acids.

Tricyclic Oxygenated Products: These represent another class of oxidized metabolites.

The formation of these more polar metabolites is a key step in preparing this compound for elimination from the body. It is plausible that these metabolites are conjugated with glucuronic acid or sulfate (B86663) in the liver, further enhancing their water solubility and facilitating their excretion into bile and, to a lesser extent, urine.

Although precise kinetic parameters such as the elimination half-life (t½), clearance (CL), and volume of distribution (Vd) for this compound in preclinical models are not available, the long elimination half-life observed for other hop compounds like xanthohumol in rats suggests that this compound and its metabolites may also exhibit prolonged retention in the body.

Table of Identified Metabolites of Hop β-Acids (in vitro)

| Metabolite Class | Specific Metabolites |

| Hulupones | Oxidized derivatives of β-acids |

| Tricyclic Oxygenated Products | Further oxidized β-acid derivatives |

Structure Activity Relationships Sar and Synthetic Derivatives Research for Adlupulone

Influence of Acyl Side Chains on Biological Activity

Adlupulone is chemically defined as a beta-bitter acid featuring a 2-methylbutanoyl acyl group thegoodscentscompany.com. The biosynthesis of hop bitter acids, including this compound, is directly tied to branched-chain amino acid (BCAA) precursors. Specifically, the acyl side chain of this compound is derived from isoleucine through corresponding acyl-CoA thioesters wikipedia.org.

Table 1: Antibacterial Activity of this compound and Lupulone (B1675512)

| Compound | Target Bacterium | MIC (µg/mL) |

| This compound | Bacillus subtilis | 0.98 |

| Lupulone | Bacillus subtilis | 0.98 |

Development and Evaluation of Natural and Synthetic Derivatives for Enhanced Bioactivity

This compound is a naturally occurring beta-bitter acid, forming part of a group of structurally related hop beta acids (HBAs) that also includes lupulone and colupulone (B1216029) nih.gov. Extensive research into hop extracts, which contain this compound and its related compounds, focuses on their diverse biological properties, such as antioxidant, antimicrobial, and anticarcinogenic effects ctdbase.org.

Activity-guided fractionation has been a crucial technique in identifying this compound and lupulone as key contributors to the antibacterial efficacy observed in hop extracts mdpi.com. Furthermore, isolated n-adlupulone has exhibited potent radical scavenging activity (RSA), demonstrating a capacity comparable to that of ascorbic acid mdpi.com. This finding suggests that specific natural variations or precise isolation methods can lead to forms of this compound with enhanced bioactivity. While detailed reports on specific synthetic derivatives of this compound designed for enhanced bioactivity are not extensively documented in the provided literature, the broader field of SAR studies on hop acids inherently involves efforts to understand and potentially modify these compounds for improved therapeutic profiles. The general principle of SAR studies is to systematically design and test analogues to pinpoint structural features critical for activity, which can subsequently guide the development of new lead compounds wikipedia.orgresearchgate.net.

Mechanistic Insights from Structural Modifications

The antimicrobial mechanism of hop beta acids, including this compound, is largely considered to be shared among structurally related compounds, a notion supported by observed cross-resistance patterns in bacteria nih.gov. A primary mechanistic hypothesis suggests that hop constituents, such as lupulone (a compound structurally similar to this compound), induce leakage in the bacterial membrane, subsequently inhibiting various cellular functions. This points to the bacterial plasma membrane as a critical target for these compounds nih.gov.

These hop acids are believed to function as ionophores, facilitating the transport of H+ ions into bacterial cells. This influx leads to the dissipation of the transmembrane proton gradient and results in intracellular acidification, a mechanism particularly effective in acidic environments nih.gov. Structurally, the presence of additional isopentenyl residues in beta-acids like this compound contributes to their increased hydrophobicity. This enhanced hydrophobicity is essential for their effective solubility within bacterial membranes, thereby amplifying their antibacterial efficacy mdpi.com.

The specific chemical architecture of beta-acids, characterized by β-hydroxy α,β-unsaturated carbonyl groups and strongly acidic vinylogous carbonic acid groups, is thought to be instrumental in their inhibitory action. This structural arrangement may enable a mode of action similar to the ionosphere effect observed with iso-α-acids mdpi.com. Further mechanistic insights are gained from bacterial resistance studies; modifications to the bacterial cell envelope, such as the elimination of MprF or DltABCD proteins in Listeria monocytogenes, can enhance resistance to hop beta acids, indicating that the bacterial cell surface charge plays a role in their mechanism of action nih.gov.

Comparative Studies with Other Hop Constituents

Adlupulone vs. Other β-Acids (Lupulone, Colupulone)

This compound is one of the primary analogues of the β-acids, alongside lupulone (B1675512) and colupulone (B1216029). These compounds share a core phloroglucinol (B13840) structure with three prenyl groups, differing only in the composition of their acyl side chain.

The most significant biological activity attributed to β-acids is their antimicrobial effect, particularly against Gram-positive bacteria. While the β-acid class as a whole is recognized for this property, research indicates variance in potency among its analogues.

Antibacterial Activity: Studies involving activity-guided fractionation of hop extracts have identified lupulone and this compound as exhibiting the highest antibacterial potency. In assays against Bacillus subtilis, both lupulone and this compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 µg/mL, indicating very strong activity. This suggests that this compound is one of the most powerful antibacterial agents within the β-acid family. The general term "lupulone" in some studies encompasses a mixture of its derivatives, including colupulone and this compound, which collectively show potent antimicrobial effects.

Antioxidant Activity: The antioxidant potential also appears to differ among β-acid analogues. For instance, one study found that antioxidant activity as measured by the Oxygen Radical Absorbance Capacity (ORAC) method was negatively correlated with the content of both colupulone (-0.166) and n+this compound (-0.184). This suggests that in certain assay systems, other hop compounds may be more significant contributors to antioxidant capacity than these specific β-acids.

Relative Abundance: While this compound shows high potency, its natural concentration in hops is typically lower than its counterparts. This compound generally constitutes about 5% to 10% of the total β-acid fraction, a relatively consistent level across different hop varieties. In contrast, the proportions of lupulone (30% to 55%) and colupulone (20% to 55%) can vary significantly depending on the cultivar.

Table 1: Comparative Antibacterial Potency of Hop β-Acids

| Compound | Target Organism | Potency (MIC) | Reference |

|---|---|---|---|

| This compound | Bacillus subtilis | 0.98 µg/mL | |

| Lupulone | Bacillus subtilis | 0.98 µg/mL | |

| Colupulone | General (Gram-positive) | Identified as a major contributor to antibacterial activity |

The structural similarity of β-acid analogues necessitates sophisticated analytical techniques for their accurate separation and quantification.

High-Performance Liquid Chromatography (HPLC): This is the most prevalent and effective method for analyzing hop acids. Reverse-phase HPLC (RP-HPLC) using a C18 column is standard. Specific HPLC protocols have been developed to successfully separate the major β-acids, including colupulone and the combined peak of lupulone and this compound. The American Society of Brewing Chemists (ASBC) Hops-14 international method, for example, utilizes HPLC to quantify colupulone and n- + ad-lupulone.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): For more detailed analysis and higher resolution, UHPLC coupled with mass spectrometry is employed. This method allows for the precise quantification of all three main lupulone congeners (lupulone, colupulone, and this compound) and is particularly useful in metabolomic studies.

Other Techniques:

Spectrophotometry: This older method measures UV absorbance to determine total α- and β-acid concentrations. However, it is susceptible to interference from other UV-absorbing compounds and cannot distinguish between the individual β-acid analogues.

Capillary Electrophoresis (CE): CE is another advanced separation technique that has been reviewed for its utility in analyzing hop acids, offering an alternative to traditional liquid chromatography.

Table 2: Comparison of Analytical Methods for β-Acids

| Technique | Capability | Advantages | Limitations |

|---|---|---|---|

| HPLC | Separates and quantifies major β-acid analogues. | High resolution, reproducible, industry standard. | Some methods co-elute lupulone and this compound. |

| UHPLC-MS | Precisely separates and quantifies all β-acid congeners. | Highest sensitivity and specificity. | Higher equipment cost and complexity. |

| Spectrophotometry | Measures total β-acid content. | Rapid and simple. | Lacks specificity, cannot separate analogues. |

| Capillary Electrophoresis | Separates β-acids. | High efficiency, low sample volume. | Less commonly used than HPLC. |

This compound vs. Prenylflavonoids (e.g., Xanthohumol)

Prenylflavonoids, with xanthohumol (B1683332) being the most prominent example in hops, represent a distinct class of polyphenolic compounds with their own unique biological profile.

Antibacterial Activity: Both this compound and xanthohumol are effective against Gram-positive bacteria, but research indicates that lupulones are generally more potent. One study reported the lowest MICs for lupulone (0.5 µg/mL), followed by xanthohumol (<4.0 µg/mL), with humulone (B191422) being significantly less active (7.5–30.0 µg/mL). While this compound is a potent bactericidal agent, xanthohumol has also been shown to be effective at reducing bacterial biofilm formation, a distinct and important antimicrobial action.

Antioxidant and Anti-inflammatory Effects: Both classes of compounds exhibit these properties, but their mechanisms and relative strengths can differ. The antioxidant activity of xanthohumol is well-documented. Comparative studies using different assays have shown varied results. For example, the ORAC assay showed a positive correlation with xanthohumol but a negative one with this compound, suggesting they operate through different antioxidant mechanisms.

Other Pharmacological Activities: Xanthohumol is distinguished by a broad range of other potent biological activities not typically associated with this compound. These include significant anticancer, anti-inflammatory, and antiviral properties that have been extensively researched. These effects are linked to its ability to modulate various cellular signaling pathways. This wider spectrum of pharmacological action is a key differentiator between the prenylflavonoids and the β-acids.

Table of Mentioned Compounds

| Compound Name | Class |

|---|---|

| This compound | β-Acid |

| Lupulone | β-Acid |

| Colupulone | β-Acid |

| n-Lupulone | β-Acid |

| Humulone | α-Acid |

| Cohumulone (B117531) | α-Acid |

| Adhumulone | α-Acid |

| Xanthohumol | Prenylflavonoid |

| Iso-α-acids | Isomerized α-Acid |

| Hulupones | Oxidized β-Acid |

| Isovaleryl-CoA | Acyl-CoA Precursor |

| Malonyl-CoA | Biosynthesis Precursor |

| Dimethylallyl pyrophosphate (DMAPP) | Prenyl Group Donor |

| 2-methylbutyryl-CoA | Acyl-CoA Precursor |

| Isobutyryl-CoA | Acyl-CoA Precursor |

Distinct Mechanisms in Anti-Inflammatory and Antioxidant Activities

Antioxidant Mechanisms:

This compound's primary recognized antioxidant mechanism is its potent radical scavenging activity (RSA). researchgate.netresearchgate.net Research has shown that isolated n-adlupulone exhibits strong RSA, with a potency comparable to that of ascorbic acid. researchgate.netresearchgate.net This direct scavenging of free radicals is a key feature of the β-acids. nih.gov However, the measured antioxidant capacity of this compound can vary depending on the specific assay used. For instance, one study found a negative correlation between n+this compound content and antioxidant activity as measured by the Oxygen Radical Absorbance Capacity (ORAC) method. mdpi.com Conversely, the same study reported a positive correlation when using the Intracellular Antioxidant (IA) potential method, suggesting that this compound's effectiveness may be context-dependent. mdpi.com

Other hop constituents exhibit different or complementary antioxidant mechanisms. Xanthohumol, a major prenylflavonoid in hops, demonstrates antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes, thereby protecting cells from oxidative stress. nih.govnih.govmdpi.com This mechanism, which involves upregulating the cell's own defense systems, is distinct from the direct radical scavenging attributed to this compound. Humulones, the main α-acids, also contribute to the antioxidant profile of hops through their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov

Anti-inflammatory Mechanisms:

The anti-inflammatory activities of this compound are part of the broader effects of β-acids. Hop extracts containing these compounds have been shown to decrease the production of nitric oxide (NO) and modulate the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net

The mechanisms of other hop compounds are more specifically defined. Xanthohumol is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme central to the production of pro-inflammatory prostaglandins. researchgate.netresearchgate.net It also inhibits fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in the endocannabinoid system which can influence inflammatory pathways. researchgate.netresearchgate.net Colupulone, another β-acid, also strongly inhibits COX-2 and MAGL. researchgate.netresearchgate.net In contrast, humulones exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the modulation of key signaling pathways like NF-κB and MAPK. nih.gov

The following table summarizes the distinct anti-inflammatory and antioxidant mechanisms of this compound and other key hop constituents.

| Compound | Class | Primary Antioxidant Mechanism | Primary Anti-Inflammatory Mechanism |

| This compound | β-acid | Potent Radical Scavenging Activity (RSA) researchgate.netresearchgate.net | Contribution to general β-acid effects (e.g., modulation of NO and cytokines) researchgate.net |

| Humulone | α-acid | Radical scavenging, inhibition of lipid peroxidation nih.gov | Inhibition of pro-inflammatory mediators (e.g., IL-6) via NF-κB and MAPK pathways nih.gov |

| Colupulone | β-acid | General β-acid radical scavenging nih.gov | Potent inhibition of COX-2 and MAGL enzymes researchgate.netresearchgate.net |

| Xanthohumol | Prenylflavonoid | Activation of the Nrf2 signaling pathway nih.govnih.gov | Potent inhibition of COX-2, FAAH, and MAGL enzymes researchgate.netresearchgate.net |

Synergistic or Antagonistic Interactions in Biological Systems

Evidence for synergy involving β-acids has been observed in antioxidant studies. One report demonstrated that a mixture of colupulone and a fraction containing n-lupulone and this compound (in a 1:4 ratio) possessed greater antioxidant activity than colupulone by itself. researchgate.net This finding suggests an additive or synergistic interaction where the presence of this compound enhances the antioxidant capacity of the mixture. Furthermore, statistical analyses of hop extracts have revealed strong positive correlations between the content of n+this compound and colupulone, which may imply a coordinated functional role or interaction in the plant's biological systems. mdpi.com

While the concept of synergy within hop extracts is widely supported, specific studies detailing the direct synergistic or antagonistic interactions of isolated this compound with other purified hop constituents in biological systems are limited. Much of the research has focused on the combined effects within complex extracts or on the interactions of more abundant compounds like xanthohumol and lupulone with non-hop agents, such as antibiotics. mdpi.com Further investigation is needed to fully elucidate the specific pairings of hop compounds that lead to synergistic or antagonistic outcomes and to understand the molecular basis of these interactions. nih.gov

Research Challenges and Future Directions in Adlupulone Research

Limitations of Current Preclinical Models in Predicting In Vivo Outcomes

While preclinical models are indispensable for early drug development, their limitations pose significant challenges for compounds like Adlupulone. Generally, preclinical models, including cell cultures and animal studies, may not fully replicate human physiology and disease mechanisms, leading to discrepancies between preclinical findings and human outcomes frontiersin.orgscite.ailongdom.org. Differences in anatomy, physiology, and drug metabolism between animal models and humans can impact the predictive value of preclinical findings longdom.org. For instance, common issues include the inability of animal models to adequately reflect the tumor progression and cellular and genetic heterogeneity found in human cancers, or their vastly restricted immune profiles compared to humans nih.gov.

Specifically for natural products like this compound, the complexity of their multi-component nature, when studied in extracts, can further complicate the interpretation of preclinical data. If this compound or hop extracts containing it were to be advanced through preclinical stages, they would likely encounter these general hurdles, such as the difficulty in identifying early biomarkers or tracking disease progression in models that rely on end-stage pathology scite.ai. The lack of human-specific pathophysiology in certain animal models can limit their ability to fully capture the complexity and dynamics of human diseases, posing a challenge for accurately predicting in vivo outcomes for this compound's observed effects longdom.org.

Gaps in Understanding Complex Biological Interactions and Target Deconvolution

A significant challenge in this compound research lies in fully elucidating its complex biological interactions and deconvoluting its precise molecular targets. This compound is a component of hop β-acids, which have demonstrated various health-promoting activities, including antibacterial and potential antidepressant-like effects in vitro researchgate.netresearchgate.net. While studies have confirmed that bitter acids can induce apoptosis, the full mechanism of this action remains to be uncovered nih.gov. This highlights a broader gap in understanding the intricate biological pathways influenced by this compound and its related compounds.

Target deconvolution, the process of identifying the molecular targets of bioactive molecules, is crucial for understanding a compound's mechanism of action and for rational drug design lqventures.commedkoo.com. For this compound, despite observed biological activities such as antibacterial properties and radical scavenging activity researchgate.net, the exact biological mechanisms and the specific protein or cellular targets through which it exerts these effects are not yet fully understood. This complexity is compounded by the fact that natural products often interact with multiple biological pathways, making the deconvolution of primary and secondary targets a challenging endeavor cibd.org.uk. Future research is explicitly needed to explore the biological mechanisms behind the observed effects of hop compounds, including this compound nih.gov.

Advancements in Research Methodologies and Platforms for Comprehensive Analysis

Advancements in research methodologies and analytical platforms are crucial for overcoming the challenges in this compound research. For the quantification and analysis of this compound and its congeners, methods like Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) have been developed, allowing for the separate quantification of co-, n-, and ad-lupulone in hop-based products researchgate.netnih.gov. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet detection or Mass Spectroscopy detectors is also utilized for the analysis of α and β acids, including this compound unej.ac.id.

Strategic Directions for Future Mechanistic and Preclinical Investigations

Strategic directions for future research on this compound involve a multi-faceted approach to deepen mechanistic understanding and enhance preclinical predictability. A key direction is to further substantiate the pharmaceutical potential of hop compounds, including this compound, through dedicated studies in cell lines and in vivo models nih.gov. These investigations should aim to thoroughly explore the biological mechanisms underlying observed effects, assess bioavailability, confirm efficacy against relevant biomarkers (e.g., neurodegenerative biomarkers), and establish safety profiles for potential clinical use nih.gov.